- Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method, Chemical Communications (Cambridge, 2014, 50(47), 6259-6262

Cas no 932-30-9 (2-(Aminomethyl)phenol)

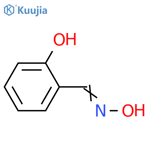

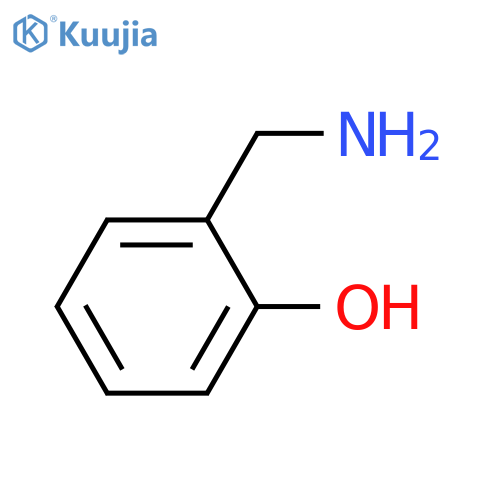

2-(Aminomethyl)phenol structure

商品名:2-(Aminomethyl)phenol

2-(Aminomethyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)phenol

- 2-Hydroxybenzylamine

- 4-Nitrophenyl trifluoroacetate

- (Aminomethyl)phenol

- o-hydroxybenzylamine

- 2-aminomethylphenol

- 696R5N4NRM

- o-aminomethylphenol

- o-hydroxy-benzylamine

- 2-Aminomethyl-phenol

- PubChem7383

- Phenol,(aminomethyl)-

- 2-(aminomethyl)-phenol

- Phenol, (aminomethyl)-

- 2-HOBA

- KPRZOPQOBJRYSW-UHFFFAOYSA-N

- 2-(aminomethyl)phenol, AldrichCPR

- CS-D

- 2-(Aminomethyl)phenol (ACI)

- o-Cresol, α-amino- (6CI, 7CI, 8CI)

- 2-Hydroxybenzenemethanamine

- NSC 127870

- Salicylamine

- CHEMBL155572

- EN300-64465

- AM83184

- SCHEMBL110156

- A844480

- CHEMBL3114402

- 2-Hydroxybenzyl amine

- MB01565

- FT-0652646

- NoName_3497

- J-506197

- UNII-696R5N4NRM

- AC-30803

- 2-HYDROXYLBENZYLAMINE

- NS00042240

- PS-3546

- 932-30-9

- DTXSID70902921

- AKOS000126449

- DB14855

- NSC-127870

- EINECS 256-534-1

- BDBM50446752

- HY-34350

- NSC127870

- MFCD00870498

- 50312-64-6

- 2-hydroxybenzylamine, (2-hydroxyphenyl)methylamine

- CS-D1655

- EINECS 213-249-7

- SY018673

- STR07386

- DB-079497

- phenol, 2-aminomethyl-

- DB-257882

-

- MDL: MFCD00870498

- インチ: 1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2

- InChIKey: KPRZOPQOBJRYSW-UHFFFAOYSA-N

- ほほえんだ: OC1C(CN)=CC=CC=1

計算された属性

- せいみつぶんしりょう: 123.06800

- どういたいしつりょう: 123.068

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 46.2

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.141

- ゆうかいてん: 127-131 ºC

- ふってん: 245℃ at 760 mmHg

- フラッシュポイント: 102℃

- 屈折率: 1.593

- PSA: 46.25000

- LogP: 1.55120

- FEMA: 3184

- ようかいせい: 水に微溶解する

2-(Aminomethyl)phenol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

2-(Aminomethyl)phenol 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(Aminomethyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64465-0.05g |

2-(aminomethyl)phenol |

932-30-9 | 95% | 0.05g |

$19.0 | 2023-02-13 | |

| Enamine | EN300-64465-0.5g |

2-(aminomethyl)phenol |

932-30-9 | 95% | 0.5g |

$19.0 | 2023-02-13 | |

| Enamine | EN300-64465-5.0g |

2-(aminomethyl)phenol |

932-30-9 | 95% | 5.0g |

$75.0 | 2023-02-13 | |

| abcr | AB234600-1 g |

2-(Aminomethyl)phenol, 95%; . |

932-30-9 | 95% | 1g |

€121.70 | 2023-04-27 | |

| eNovation Chemicals LLC | D375482-10g |

2-(Aminomethyl)phenol |

932-30-9 | 97% | 10g |

$480 | 2024-05-24 | |

| Key Organics Ltd | PS-3546-25G |

2-(Aminomethyl)phenol |

932-30-9 | >95% | 25g |

£300.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D574072-25g |

2-(Aminomethyl)phenol |

932-30-9 | 97% | 25g |

$800 | 2023-09-01 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65248-500mg |

2-HOBA |

932-30-9 | 98% | 500mg |

¥944.00 | 2023-09-08 | |

| abcr | AB234600-10 g |

2-(Aminomethyl)phenol, 95%; . |

932-30-9 | 95% | 10g |

€246.90 | 2022-06-11 | |

| Chemenu | CM117590-25g |

2-(Aminomethyl)phenol |

932-30-9 | 95+% | 25g |

$327 | 2021-06-17 |

2-(Aminomethyl)phenol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Tetrahydrofuran , Water ; 50 °C

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Methanol ; rt; 1 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel ; 2 MPa, rt → 80 °C; 1.5 - 2 MPa, 80 - 90 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 50 °C; 2 h, 50 - 60 °C; 50 °C → 10 °C

1.4 Reagents: Ammonium hydroxide ; < 10 °C; 2 h, 10 °C → 0 °C

1.2 Reagents: Hydrogen Catalysts: Nickel ; 2 MPa, rt → 80 °C; 1.5 - 2 MPa, 80 - 90 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 50 °C; 2 h, 50 - 60 °C; 50 °C → 10 °C

1.4 Reagents: Ammonium hydroxide ; < 10 °C; 2 h, 10 °C → 0 °C

リファレンス

- Preparation of o-hydroxybenzylamine, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 18 h, rt

リファレンス

- Concise Copper-Catalyzed Synthesis of Tricyclic Biaryl Ether-Linked Aza-Heterocyclic Ring Systems, Organic Letters, 2013, 15(21), 5448-5451

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen , Ammonia Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Ruthenium Solvents: Water ; 6 h, 10 bar, 90 °C

リファレンス

- Comparative account of catalytic activity of Ru- and Ni-based nanocomposites towards reductive amination of biomass derived molecules, Molecular Catalysis, 2021, 510,

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen bromide Solvents: Water ; 3 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

リファレンス

- Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan, Bioorganic & Medicinal Chemistry, 2006, 14(6), 1978-1992

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen , Ammonia Catalysts: Ruthenium (boron nitride support) , Boron nitride Solvents: Methanol , Water ; 12 h, 1.0 MPa, 90 °C

リファレンス

- Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compounds, Green Chemistry, 2021, 23(18), 7115-7121

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Alumina , Zirconium chloride (ZrCl4)

1.2 > 1 min, rt

1.3 Reagents: Sodium borohydride ; 2 min, rt

1.2 > 1 min, rt

1.3 Reagents: Sodium borohydride ; 2 min, rt

リファレンス

- A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium , Carbon Solvents: Methanol , Water

リファレンス

- The action of thiophenols on (N,N'-disalicylidene-1-cyclohexene-1,2-diaminato)cobalt(II), Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1990, 20(7), 901-8

合成方法 12

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 30 min, rt; 24 h, 40 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation of oxobenzoxazinearylsulfonamide derivatives for use as PKM2 activators, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 1.5 h, 90 bar, 100 °C

リファレンス

- Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity, Journal of Organic Chemistry, 2005, 70(7), 2771-2777

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium amalgam Solvents: Ethanol , Water ; neutralized, < 55 °C

1.2 Reagents: Hydrochloric acid ; neutralized, < 55 °C

1.3 Reagents: Ammonium hydroxide Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid ; neutralized, < 55 °C

1.3 Reagents: Ammonium hydroxide Solvents: Diethyl ether ; rt

リファレンス

- Metal chelates of cerium(III), thorium(IV), and dioxouranium(VI); complexes with some derivatives of aryl schiff bases, Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2003, 33(3), 453-468

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran ; 0.5 h, reflux

リファレンス

- First report for the efficient reduction of oximes to amines with zinc borohydride in the form of (pyridine)(tetrahydroborato)zinc complex, Journal of the Chinese Chemical Society (Taipei, 2005, 52(1), 109-112

合成方法 18

はんのうじょうけん

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ; 0.5 MPa, rt → 120 °C; 2 h, 4 MPa, 120 °C

リファレンス

- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters, International Journal of Molecular Sciences, 2022, 23(16),

合成方法 19

はんのうじょうけん

1.1 Reagents: Oxalic acid Catalysts: Iron oxide (Fe3O4) , Palladium , Titania ; 1.5 h, rt

リファレンス

- Preparation of a magnetic mesoporous Fe3O4-Pd@TiO2 photocatalyst for the efficient selective reduction of aromatic cyanides, New Journal of Chemistry, 2019, 43(16), 6294-6302

合成方法 20

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 30 min, rt; 24 h, 40 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Pyruvate kinase activators for use for increasing lifetime of the red blood cells and treating anemia, World Intellectual Property Organization, , ,

2-(Aminomethyl)phenol Raw materials

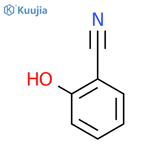

- 2-Hydroxybenzonitrile

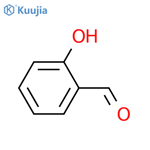

- 2-Hydroxybenzaldehyde

- Salicylaldoxime

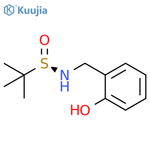

- 2-Propanesulfinamide, N-[(2-hydroxyphenyl)methyl]-2-methyl-, [S(R)]-

- 2-Methoxybenzylamine

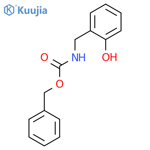

- Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester

2-(Aminomethyl)phenol Preparation Products

2-(Aminomethyl)phenol 関連文献

-

Avik Bhanja,Radovan Herchel,Eufemio Moreno-Pineda,Anjan Khara,Wolfgang Wernsdorfer,Debashis Ray Dalton Trans. 2021 50 12517

-

2. Facile synthesis of selenocarbamyl fluorides, selenoureas and their derivatives with [Me4N][SeCF3]Lei Liu,Long-Yu Ran,Yucheng Gu,Cheng-Pan Zhang Org. Chem. Front. 2021 8 5736

-

Ryosuke Takechi,Takahiro Nishimura Org. Biomol. Chem. 2015 13 4918

-

F. Dannenberg,G. Thiele,E. Dornsiepen,S. Dehnen,M. Mehring New J. Chem. 2017 41 4990

-

Qinglan Li,Li Ji,Beibei Jiang,Xiangguang Li,Zhaoji Lv,Jinpo Xie,Siping Chen,Kailin Xu,Yingwei Yang,Suqing Zhao Chem. Commun. 2022 58 13079

932-30-9 (2-(Aminomethyl)phenol) 関連製品

- 5386-23-2(1-(aminomethyl)naphthalen-2-ol)

- 71412-23-2(1,2-Benzenediol,3-(aminomethyl)-)

- 876-15-3(4-(aminomethyl)-2,6-dimethylphenol)

- 40680-69-1(2-(Aminomethyl)-6-methylphenol)

- 1181563-65-4(3-(Aminomethyl)-2-naphthol)

- 63452-56-2(4-(Aminomethyl)benzene-1,3-diol)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:932-30-9)2-(Aminomethyl)phenol

清らかである:99%

はかる:25g

価格 ($):232.0